molecular formula C12H15N5O2 B239750 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Cat. No. B239750
M. Wt: 261.28 g/mol
InChI Key: BSQRIDSAZXOUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the tetrazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as COX-2 and iNOS. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, this compound has been found to interact with G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and physiological effects:
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating a variety of physiological processes. In addition, this compound is relatively easy to synthesize and can be obtained in good yield. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

There are many potential future directions for research on 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has activity against a range of cancer cell lines and may have potential as a novel chemotherapy agent. In addition, this compound has been found to interact with a variety of G protein-coupled receptors, which could lead to the development of new drugs for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent and as a tool for the investigation of G protein-coupled receptor signaling pathways. While there are some limitations to using this compound in lab experiments, its potential for future research is significant.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with sodium ethoxide in ethanol. The reaction is carried out at room temperature and yields the desired product in good yield. This method has been widely used to produce this compound in the laboratory.

Scientific Research Applications

4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been used in a wide range of scientific research studies. It has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent. In addition, this compound has been used in the study of the central nervous system and as a tool for the investigation of G protein-coupled receptor signaling pathways.

properties

Product Name

4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18)

InChI Key

BSQRIDSAZXOUOE-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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